
5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
Übersicht
Beschreibung
5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide is a chemical compound with the molecular formula C12H9F3N2O2 . It is also known as Leflunomide impurity F . The compound has a molecular weight of 270.21 g/mol .
Synthesis Analysis
The synthesis of 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide and its analogs has been reported in the literature . These compounds were designed and synthesized based on conformational rigidification of a previous type II FMS inhibitor .Molecular Structure Analysis
The molecular structure of 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide has been analyzed using various spectroscopic techniques . The benzene ring is nearly perpendicular to the isoxazole ring, making a dihedral angle of 82.97° . In the crystal, molecules are linked by N-H⋯O hydrogen bonds into a supramolecular chain running along the c axis .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide include a molecular weight of 270.21 g/mol and a computed XLogP3-AA value of 2.5 .Wissenschaftliche Forschungsanwendungen
Vibrational Spectral Analysis
The vibrational spectral analysis of 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide has been conducted using FT-IR and FT-Raman spectroscopy. Studies focused on the equilibrium geometry, harmonic vibrational frequencies, and various bonding features using density functional B3LYP method. This research provides insights into the molecule's stability, charge delocalization, and non-linear optical behavior, including electric dipole moment and hyperpolarizability, which are crucial for understanding its potential applications in materials science and molecular engineering (Shahidha et al., 2014).
Inhibition of Dihydroorotate Dehydrogenase
Isoxazole derivatives, including 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide, have shown significant inhibition of dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis. This inhibition affects pyrimidine nucleotide pools, essential for immune cell function, suggesting potential applications in immunosuppression and antirheumatic drug development (Knecht & Löffler, 1998).
Prodrug Development for Antiinflammatory Agents
Research into the development of prodrugs for antiinflammatory agents has led to the synthesis of compounds metabolized to yield plasma concentrations similar to those of established drugs. This indicates the potential of 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide derivatives in improving the delivery and efficacy of antiinflammatory treatments (Patterson et al., 1992).
Gene Expression Modulation
Studies on the modulation of gene expression by isoxazole derivatives in human cultured cells have indicated their potential as anti-inflammatory drug candidates. These compounds, including 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide, show similar effects to established immunosuppressive drugs, suggesting their potential for clinical development as disease-modifying agents (Płoszaj et al., 2016).
FMS Kinase Inhibition
The discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors highlights the therapeutic potential of these compounds in cancer treatment. Some derivatives exhibit selective antiproliferative activity and serve as potent inhibitors of FMS kinase, providing a promising avenue for cancer therapy development (Im et al., 2015).
Zukünftige Richtungen
The future directions for the study of 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide and its analogs could involve further investigation of their potential therapeutic utility. For example, the class of immune stimulators among the described compounds could have potential application in chemotherapy patients .
Eigenschaften
IUPAC Name |
5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-8(6-16-19-7)11(18)17-10-5-3-2-4-9(10)12(13,14)15/h2-6H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXKBPYJTFTQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347596 | |
| Record name | 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
CAS RN |
1403564-06-6 | |
| Record name | 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403564066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYL-N-(2-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N207Y4RLU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



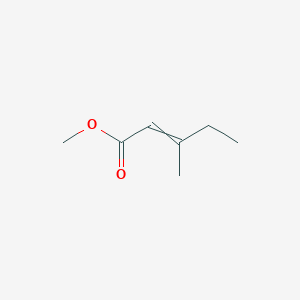
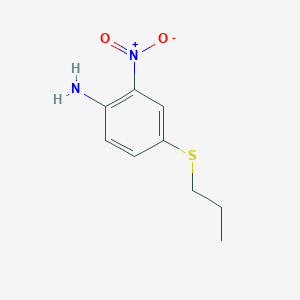



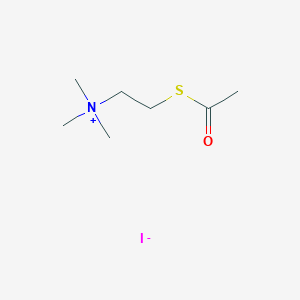

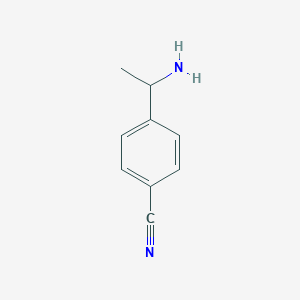

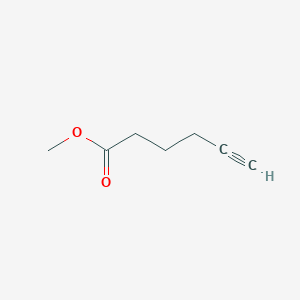


![2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid](/img/structure/B109065.png)
